molecular formula C7H9N3 B1396264 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1238437-27-8

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B1396264
CAS No.: 1238437-27-8
M. Wt: 135.17 g/mol
InChI Key: MDLILOGEFQBDLL-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Biochemical Analysis

Biochemical Properties

(1-Ethyl-1H-pyrazol-4-yl)acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, (1-Ethyl-1H-pyrazol-4-yl)acetonitrile can bind to proteins involved in cell signaling pathways, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that (1-Ethyl-1H-pyrazol-4-yl)acetonitrile is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to gradual degradation. Long-term studies have indicated that (1-Ethyl-1H-pyrazol-4-yl)acetonitrile can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activities.

Metabolic Pathways

(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 play a critical role in the metabolism of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile, influencing its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of (1-Ethyl-1H-pyrazol-4-yl)acetonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues or cellular compartments. This distribution pattern is influenced by factors such as the compound’s lipophilicity, molecular size, and affinity for transport proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazine with acetonitrile derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole amines .

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    1-(1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with similar structural features.

    4-Acetylpyrazole: Shares the pyrazole ring but differs in the substituent groups.

    Hydrazine-coupled pyrazoles: These compounds have additional functional groups attached to the pyrazole ring

Uniqueness

2-(1-Ethyl-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLILOGEFQBDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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